2-(2-fluorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide
Description
The exact mass of the compound this compound is 283.12198622 g/mol and the complexity rating of the compound is 328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c15-11-3-1-2-4-13(11)20-8-14(19)16-10-5-9(7-17)12(18)6-10/h1-4,9-10,12,17-18H,5-8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDHWPUKYDOJOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)NC(=O)COC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-fluorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide is a compound of growing interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a fluorophenoxy group and a cyclopentyl moiety with hydroxymethyl substitutions. This structural diversity may contribute to its biological effects.
Chemical Formula: C14H18FNO3
Molecular Weight: 273.30 g/mol
CAS Number: [Not Available]
Antimicrobial Activity
Recent studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, the presence of fluorine in the aromatic ring has been linked to enhanced activity against various bacterial strains. In vitro assays demonstrated that derivatives of this compound showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Anticancer Potential
The compound has also been evaluated for anticancer properties. In cell line studies, it exhibited cytotoxic effects against several cancer types, including breast and colon cancer. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study:
A study involving MCF-7 breast cancer cells showed that treatment with 50 µM of the compound resulted in a 70% reduction in cell viability after 48 hours, accompanied by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic Bcl-2.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through its effects on cytokine production. It was shown to reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 80 |
| IL-6 | 200 | 90 |
The biological activity of this compound is thought to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell signaling pathways, leading to reduced cell proliferation.
- Modulation of Gene Expression : The compound may alter the expression levels of genes associated with apoptosis and inflammation.
- Interaction with Cell Membranes : The lipophilic nature allows it to integrate into cellular membranes, potentially disrupting membrane integrity and function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
